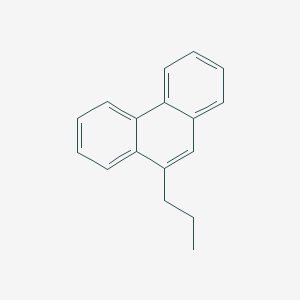

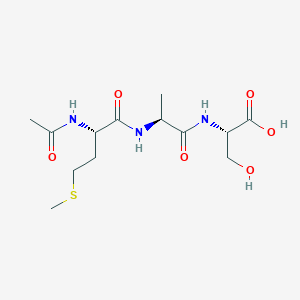

(2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

説明

“(2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate” is a proline derivative . It is also known by its IUPAC name "1-(9H-fluoren-9-ylmethyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3/t13-,19+/m1/s1" . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 367.4 . It appears as a solid, with color ranging from off-white to light yellow . It is soluble in DMSO, with a solubility of ≥ 106 mg/mL .科学的研究の応用

Synthesis of Pharmaceuticals

This compound is used as a chiral building block in the production of many pharmaceuticals . It’s versatility in synthesis makes it a valuable reagent in pharmaceutical research.

Neuroexcitatory Kainoids

It is used in the synthesis of neuroexcitatory kainoids . Kainoids are a class of excitatory amino acids that can mimic or block the effects of glutamate, the main excitatory neurotransmitter in the mammalian central nervous system.

Antifungal Echinocandins

This compound is also employed in the synthesis of antifungal echinocandins . Echinocandins are a class of antifungal drugs that inhibit the synthesis of β-glucan in the fungal cell wall and are used for the treatment of fungal infections.

Collagen Synthesis Inhibitor

Trans-4-hydroxy-L-proline, an isomer of hydroxyproline, is used as a collagen synthesis inhibitor . This can be useful in research related to wound healing, fibrosis, and cancer metastasis.

Synthesis of For-Met-Leu-Phe-OMe Analogues

It is used in the synthesis of For-Met-Leu-Phe-OMe (fMLF-OMe) analogues based on Met residue replacement by 4-amino-proline scaffold . These analogues can be used in research related to immune response.

Chiral Ligands for Enantioselective Ethylation of Aldehydes

This compound is a versatile reagent for the synthesis of chiral ligands used in enantioselective ethylation of aldehydes . This application is particularly relevant in the field of synthetic organic chemistry.

作用機序

Target of Action

Similar compounds have been used as substrates in the preparation of catalysts for asymmetric organic reactions , suggesting that it may interact with enzymes or other proteins involved in these processes.

Mode of Action

It is known to be used in the synthesis of analogues based on met residue replacement by 4-amino-proline scaffold , indicating that it may interact with its targets by mimicking or modifying natural amino acids in proteins.

Biochemical Pathways

Given its use in the synthesis of analogues based on met residue replacement , it may be involved in pathways related to protein synthesis or modification.

Result of Action

Its role in the synthesis of analogues suggests it may have effects on protein structure and function .

Safety and Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

特性

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCMBJJPVSUPSS-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450664 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | |

CAS RN |

122350-59-8 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122350-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)

![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)

![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)

![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)